4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid
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Overview
Description
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid typically involves the nitration of phenol to produce 4-nitrophenol, followed by further chemical modifications. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then isolated and subjected to additional reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the parent acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride are commonly used for reduction reactions.
Nucleophiles: Alcohols and amines are typical nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are employed to facilitate hydrolysis reactions.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-4-oxo-2-hydroxybutanoic acid.
Substitution: Various esters and ethers depending on the nucleophile used.
Hydrolysis: The parent acid, this compound.
Scientific Research Applications
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors in biological systems . The compound’s effects are mediated through its ability to participate in redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it suitable for diverse applications in research and industry .
Properties
CAS No. |
81008-13-1 |
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Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,9,13H,5H2,(H,14,15) |
InChI Key |
MMFZQNVAJIAIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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